



Physicochemical Properties of 2-Benzenesulphonyl-acetamidine: A Technical Guide

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Compound of Interest

Compound Name: 2-Benzenesulphonyl-acetamidine

Cat. No.: B127992

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Disclaimer: Specific experimental data for the physicochemical properties of **2-Benzenesulphonyl-acetamidine** are not readily available in public literature. This guide provides a representative profile based on structurally similar compounds, namely benzenesulfonamide and N-acetylsulfanilyl chloride, and details general experimental protocols for the determination of key physicochemical parameters. This information is intended to serve as a reference for researchers, scientists, and drug development professionals.

Introduction

2-Benzenesulphonyl-acetamidine belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. A thorough understanding of the physicochemical properties of a drug candidate is fundamental to the drug development process, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide outlines the key physicochemical properties relevant to drug discovery and provides detailed experimental methodologies for their determination.

Representative Physicochemical Data

The following tables summarize the physicochemical properties of benzenesulfonamide and N-acetylsulfanilyl chloride, which share structural motifs with **2-Benzenesulphonyl-acetamidine**.



These values can be used as a preliminary reference for estimating the properties of the target compound.

Table 1: Physicochemical Properties of Benzenesulfonamide

Property	Value	Reference
Molecular Formula	C ₆ H ₇ NO ₂ S	[1]
Molecular Weight	157.19 g/mol	[1]
Melting Point	149-152 °C	
рКа	10.0	[1]
logP	0.3	[1]
Aqueous Solubility	≥1.27 mg/mL (with ultrasonic)	[2]
Appearance	White to off-white crystalline solid	[3]

Table 2: Physicochemical Properties of N-Acetylsulfanilyl Chloride

Property	Value	Reference
Molecular Formula	C ₈ H ₈ CINO₃S	[4]
Molecular Weight	233.67 g/mol	[4]
Melting Point	142-145 °C (decomposes)	[5][6]
Solubility	Soluble in ethanol, ether, hot benzene, and hot chloroform. [5][6] Slightly soluble in water. [7]	[5][6][7]
Appearance	White to light brown powder or crystalline solid	[5]

Experimental Protocols



The following sections detail standard experimental procedures for determining key physicochemical properties of small organic molecules.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[8] A sharp melting range typically signifies a pure substance, while impurities can lead to a depressed and broadened melting range.[8]

Protocol: Capillary Method[9][10]

- Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 1-2 mm.[10] The tube is sealed at one end.[9]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[9] This assembly is then placed in a heating bath (e.g., an oil bath or a metal block apparatus).[8]
- Heating: The heating bath is heated slowly and steadily, with constant stirring to ensure uniform temperature distribution.[9] A heating rate of approximately 2°C per minute is recommended for accurate measurements.[8]
- Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded. This range is the melting point of the substance.[8]
- Replicate Measurements: For accuracy, the determination should be repeated at least twice with fresh samples.[8]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter for predicting the ionization state of a compound at different physiological pH values.

Protocol: Potentiometric Titration[11][12]



- Solution Preparation: A standard solution of the compound (e.g., 1 mM) is prepared in a suitable solvent.[11] Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are also prepared.[11] The ionic strength of the solution is kept constant using a salt solution like 0.15 M KCl.[11]
- Calibration: The pH meter is calibrated using standard buffers of known pH (e.g., pH 4, 7, and 10).[11]
- Titration: The compound solution is placed in a reaction vessel with a magnetic stirrer. A pH electrode is immersed in the solution. The solution is then titrated with the strong base (for acidic compounds) or strong acid (for basic compounds) in small, precise increments.[11]
- Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[11]
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the compound is ionized.[11][13] The experiment should be performed in triplicate to ensure reproducibility.[11]

Lipophilicity (logP) Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and interaction with biological targets. The shake-flask method is the traditional and most reliable technique for its determination.[14][15]

Protocol: Shake-Flask Method[14][16]

- Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.[14][16]
- Sample Preparation: A known amount of the test compound is dissolved in one of the presaturated phases.[16]
- Partitioning: The solution is then mixed with a known volume of the other pre-saturated phase in a flask. The flask is shaken for a sufficient time (e.g., 30 minutes to 24 hours) to



allow for the compound to reach equilibrium between the two phases.[15][16]

- Phase Separation: The mixture is allowed to stand until the two phases are clearly separated. Centrifugation can be used to facilitate this process.[16]
- Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[15]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.[16]

Aqueous Solubility Determination

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. [17]

Protocol: Shake-Flask Method[18][19]

- Solution Preparation: An excess amount of the solid compound is added to a known volume of a specific aqueous buffer (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions) in a sealed flask.[19]
- Equilibration: The flask is agitated at a constant temperature (typically 37 °C for biopharmaceutical relevance) for an extended period (e.g., 24-72 hours) to ensure that equilibrium is reached.[19][20]
- Sample Collection and Separation: Aliquots of the suspension are withdrawn at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours). The undissolved solid is removed by filtration or centrifugation.[19]
- Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as HPLC-UV or LC-MS/MS.[21]
- Equilibrium Confirmation: Equilibrium is considered to be reached when the concentration of the dissolved compound in consecutive samples does not differ significantly.[19]



Biological Context and Signaling Pathways

While specific biological activities for **2-Benzenesulphonyl-acetamidine** are not documented, many benzenesulfonamide derivatives are known to act as inhibitors of various enzymes, most notably carbonic anhydrases.[22] These enzymes are involved in numerous physiological processes.

Representative Signaling Pathway: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibition of specific CA isozymes is a therapeutic strategy for various conditions, including glaucoma, epilepsy, and cancer.[23] Benzenesulfonamides are a well-established class of CA inhibitors.[23]

Caption: Carbonic Anhydrase Inhibition by a Benzenesulfonamide Derivative.

General Experimental Workflows

The synthesis and characterization of sulfonamide derivatives typically follow a well-defined workflow.

Synthesis and Characterization Workflow

The synthesis of benzenesulfonamide derivatives often involves the reaction of a sulfonyl chloride with an amine.[24][25] The resulting product is then purified and its structure confirmed using various spectroscopic techniques.

Caption: A typical workflow for the synthesis and characterization of sulfonamides.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **2-Benzenesulphonyl-acetamidine** by leveraging data from analogous compounds and outlining standard experimental protocols. The provided methodologies and representative data serve as a valuable resource for researchers in the early stages of drug discovery and development, enabling a more informed approach to the characterization and optimization of



novel sulfonamide-based drug candidates. Further experimental investigation is required to determine the specific properties of **2-Benzenesulphonyl-acetamidine**.

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